molecular formula C9H14F3NO4 B15363415 Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid

Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B15363415
M. Wt: 257.21 g/mol
InChI Key: IPUYWCARVBHVCN-UHFFFAOYSA-N
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Description

Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles, known for their strained ring structure, which imparts unique reactivity. Trifluoroacetic acid, on the other hand, is a strong organic acid widely used in organic synthesis due to its ability to stabilize intermediates and enhance reaction rates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethylazetidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diester, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of strong bases or acids to facilitate ring closure.

For the preparation of the compound in combination with 2,2,2-trifluoroacetic acid, the azetidine derivative can be treated with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a catalyst. This step ensures the incorporation of the trifluoroacetyl group, enhancing the compound’s stability and reactivity.

Industrial Production Methods

Industrial production of Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid involves scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to maintain consistent reaction conditions and optimize production efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol or other reduced forms.

    Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the trifluoroacetyl group with the nucleophile’s functional group.

Scientific Research Applications

Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its derivatives are investigated for potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The trifluoroacetyl group enhances the compound’s binding affinity and stability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-ethylazetidine-3-carboxylate: Lacks the trifluoroacetyl group, resulting in different reactivity and stability.

    2,2,2-Trifluoroacetic acid: A simpler structure without the azetidine ring, primarily used as a reagent in organic synthesis.

    Ethyl 3-azetidinecarboxylate: Similar azetidine structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid is unique due to the combination of the strained azetidine ring and the electron-withdrawing trifluoroacetyl group. This dual functionality imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C9H14F3NO4

Molecular Weight

257.21 g/mol

IUPAC Name

methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H13NO2.C2HF3O2/c1-3-7(4-8-5-7)6(9)10-2;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7)

InChI Key

IPUYWCARVBHVCN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1)C(=O)OC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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